Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-
Description
Chemical Structure: The compound features a benzenamine core substituted at the 4-position with a cyclohexadienylidene ring bearing a 1,3-dimethylbutylimino group. Its molecular formula is C₁₈H₂₂N₂, and it is also known as N-(1,3-Dimethylbutyl)-N'-phenyl-p-benzoquinone diimine or N-[4-[(1,3-Dimethylbutyl)imino]-2,5-cyclohexadienylidene]aniline .
Properties
IUPAC Name |
4-N-(4-methylpentan-2-yl)-1-N-phenylcyclohexa-2,5-diene-1,4-diimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVAIOLMQDKZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N=C1C=CC(=NC2=CC=CC=C2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886023 | |
| Record name | N-(1,3-Dimethylbutyl)-N'-phenylquinone diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52870-46-9 | |
| Record name | Benzenamine, N-(4-((1,3-dimethylbutyl)imino)-2,5-cyclohexadien-1-ylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052870469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(1,3-Dimethylbutyl)-N'-phenylquinone diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-dimethylbutyl)-N'-(phenyl)-1,4-benzoquinonediimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- typically involves multiple steps. One common method starts with p-benzoquinone as the raw material, which undergoes an amidation reaction to produce the desired compound . The specific reaction conditions and steps may vary depending on the experimental setup. Industrial production methods often involve palladium-catalyzed tandem heteroannulation to prepare functionally substituted benzenamine compounds.
Chemical Reactions Analysis
Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonediimine derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in electrophilic substitution reactions, often using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include acids for protonation, leading to intermolecular proton-electron transfer and the formation of monoradical cations. Major products formed from these reactions include substituted benzenamines and quinonediimines.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions:
Benzenamine derivatives are commonly used as reagents in organic synthesis. The compound can act as a nucleophile due to the presence of the amine group, facilitating various chemical reactions such as:
- Condensation Reactions: It can participate in condensation reactions to form imines and other nitrogen-containing compounds.
- Coupling Reactions: The compound can be used in coupling reactions to synthesize more complex organic molecules, which are essential in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Imines
A study demonstrated the use of benzenamine derivatives in synthesizing imines through the reaction with aldehydes or ketones. The reaction conditions were optimized to enhance yield and selectivity, showcasing its utility in producing valuable intermediates for pharmaceutical applications.
Pharmaceutical Applications
Potential Anticancer Activity:
Research indicates that benzenamine derivatives exhibit potential anticancer properties. Studies have shown that modifications to the benzenamine structure can lead to compounds that inhibit cancer cell proliferation. For instance, derivatives with specific substituents have been tested for their cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
In a comprehensive screening of various benzenamine derivatives, one study highlighted the effectiveness of N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- in inhibiting tumor growth in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.
Material Science
Dyes and Pigments:
Benzenamine derivatives are also explored for their applications in dye chemistry. The compound's ability to form stable colored complexes makes it suitable for developing dyes used in textiles and inks.
Case Study: Dye Development
A research project focused on synthesizing novel dyes from benzenamine derivatives showed promising results in terms of color fastness and stability under various environmental conditions. This application is particularly relevant for industries seeking sustainable dyeing processes.
Biochemical Applications
Biochemical Reagents:
Due to its reactivity, benzenamine can serve as a biochemical reagent for various assays and analyses. Its ability to form stable complexes with metal ions makes it useful in analytical chemistry for detecting trace metals.
Case Study: Metal Ion Detection
A study utilized benzenamine as a chelating agent for detecting heavy metals in environmental samples. The method demonstrated high sensitivity and specificity, indicating its potential for environmental monitoring applications.
Summary Table of Applications
| Application Area | Description | Case Study Highlights |
|---|---|---|
| Organic Synthesis | Used as a reagent for condensation and coupling reactions | Synthesis of imines with optimized yields |
| Pharmaceutical | Potential anticancer activity | Inhibition of cancer cell proliferation |
| Material Science | Development of dyes and pigments | Novel dyes with enhanced color fastness |
| Biochemical | Reagent for metal ion detection | High sensitivity method for detecting heavy metals |
Mechanism of Action
The mechanism of action of Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- involves its ability to undergo protonation with specific acids in organic solvents, leading to intermolecular proton-electron transfer. This process results in the formation of monoradical cations that tend to aggregate and exhibit intermolecular electron interchange. These properties are significant in the study of molecular electronics and materials science.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Functional and Application Differences
Chromophoric Properties :
- The target compound’s alkyl substituent may redshift absorption maxima compared to polar derivatives (e.g., amino or chloro groups) due to electron-donating effects .
- Basic Blue 77 exhibits absorption in the visible spectrum (likely blue-green) due to chloro and methyl groups enhancing conjugation .
- C.I. Basic Red 9 (Parafuchsine) absorbs at ~540 nm (red) owing to extended π-conjugation from bis-aminophenyl groups .
Physicochemical Properties
| Property | Target Compound | Basic Blue 77 | C.I. Basic Red 9 | Basic Blue 5 |
|---|---|---|---|---|
| Solubility | Low in water (hydrophobic alkyl) | Moderate (phosphate salt) | High (hydrochloride salt) | Moderate (chlorophenyl) |
| Stability | High (alkyl groups resist oxidation) | High (chloro groups stabilize) | Moderate (amino groups prone to degradation) | Moderate |
| Melting Point | Likely >200°C | ~250°C (decomposes) | 250–300°C | ~220°C |
Research and Regulatory Considerations
- Toxicity : Chlorinated derivatives (e.g., Basic Blue 5) may pose environmental risks, whereas alkyl-substituted compounds like the target may have lower acute toxicity .
- Industrial Use: The target compound’s hydrophobicity could make it suitable for niche applications (e.g., non-aqueous dyes or polymer additives) .
Biological Activity
Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- (CAS No. 52870-46-9) is a chemical compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in the synthesis of organic compounds and as an antioxidant in rubber products. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C18H22N2
- Molecular Weight : 266.4 g/mol
- Appearance : Colorless liquid or white powder depending on the purity and form.
Toxicological Profile
Research indicates that Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- exhibits moderate acute toxicity when administered orally and low toxicity via dermal exposure. The oral LD50 values in rats have been reported as follows:
| Route of Administration | LD50 (mg/kg bw) |
|---|---|
| Oral (female rats) | 893 |
| Oral (male rats) | 1005 |
| Dermal | Low |
The compound has shown signs of intoxication including hypoactivity and diarrhea at higher doses .
Genotoxicity and Carcinogenicity
In vitro studies have demonstrated that while this compound does not exhibit mutagenic activity in bacterial or mammalian cell systems, it has shown clastogenic activity in CHL cells. However, this was not confirmed in vivo, indicating no significant risk for chromosomal aberrations in humans . Long-term dietary studies suggest no carcinogenic potential based on the absence of significant findings after chronic exposure .
Endocrine Activity
New Approach Methodologies (NAMs) have been employed to assess the endocrine activity of Benzenamine. These methodologies include in vitro genotoxicity tests and cell transformation assays. The results indicated no significant endocrine disruption potential .
Environmental Impact
The compound is classified as hazardous to aquatic environments with long-term effects. It is essential for users to manage its environmental impact effectively .
Application as an Antioxidant
Benzenamine is widely used in the rubber industry as an antioxidant and processing aid. A study highlighted its effectiveness in preventing degradation due to ozone exposure in rubber products, thus extending their lifespan and performance .
Toxicological Assessments
A comprehensive assessment conducted by ToxServices LLC categorized Benzenamine under GreenScreen Benchmark™ Score of 1 despite some data gaps regarding repeated dose neurotoxicity and respiratory sensitization. This indicates a relatively low level of concern for human health effects based on available data .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzenamine derivatives with imino-cyclohexadienylidene motifs?
- Answer: The compound can be synthesized via condensation reactions between aromatic amines and ketones or quinones. For example, structurally similar dyes like Basic Red 9 are synthesized by reacting N-methyl derivatives of 4-aminophenyl compounds with cyclohexadienone intermediates under acidic conditions . Optimization of reaction time, temperature (typically 80–100°C), and stoichiometric ratios of reagents (e.g., 1:1.2 amine:quinone) is critical for yield improvement. Purification often involves column chromatography using silica gel and ethyl acetate/hexane mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Answer: A combination of techniques is recommended:
- UV-Vis Spectroscopy: To confirm π-conjugation in the imino-cyclohexadienylidene system (absorption peaks typically 500–600 nm) .
- NMR: ¹H and ¹³C NMR to resolve aromatic proton environments and confirm substituent positions. For example, methyl groups on the dimethylbutyl chain appear as singlets at δ 1.2–1.5 ppm .
- IR Spectroscopy: To identify N–H stretches (3200–3400 cm⁻¹) and C=N bonds (1600–1680 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for structurally analogous dyes?
- Answer: Contradictions often arise from solvent effects, counterion interactions, or tautomerism. To address this:
- Control Experiments: Replicate studies under identical conditions (solvent, pH, temperature) .
- Computational Modeling: Use density functional theory (DFT) to predict NMR/UV-Vis spectra and compare with experimental data. Tools like ACD/Labs Percepta can model tautomeric equilibria .
- X-ray Crystallography: Resolve ambiguities by determining solid-state structures .
Q. What methodologies are suitable for assessing environmental persistence or toxicity of this compound?
- Answer: Per EPA guidelines under TSCA, the following approaches are recommended:
- Ecotoxicology Assays: Use Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity .
- Degradation Studies: Conduct photolysis (e.g., UV irradiation in aqueous solutions) or hydrolysis experiments (pH 4–9) to measure half-lives .
- Computational Tools: Apply QSAR models like EPI Suite to predict biodegradation and bioaccumulation potential .
Q. How do counterions (e.g., molybdate, phosphate) influence the compound’s stability and solubility?
- Answer: Counterions modulate solubility via ion-pair formation and stabilize charges on the imino group. For example:
- Molybdate Derivatives: Enhance aqueous solubility due to hydrophilic MoO₄²⁻ interactions but may reduce thermal stability above 150°C .
- Phosphate Salts: Improve stability in acidic media by protonating the imino group, as shown in analogues with sulfonate counterions .
- Method: Compare solubility (via shake-flask method) and thermogravimetric analysis (TGA) across derivatives.
Q. What computational strategies predict the compound’s physicochemical properties for targeted applications?
- Answer:
- Solubility and LogP: Use ACD/Labs Percepta’s PhysChem module to estimate partition coefficients and solubility in organic/aqueous phases .
- Redox Behavior: Apply DFT calculations (e.g., Gaussian 16) to model oxidation potentials, relevant for dye-sensitized solar cell applications .
- Reactivity: Simulate reaction pathways with transition state theory to predict degradation products .
Data Contradiction Analysis
- Case Study: Discrepancies in reported λₘₐₓ values (e.g., 520 nm vs. 550 nm) may stem from aggregation effects. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
